5-Chloro-2-(dimethylamino)benzonitrile
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Overview
Description
5-Chloro-2-(dimethylamino)benzonitrile is an organic compound with the molecular formula C9H9ClN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 5-position and a dimethylamino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(dimethylamino)benzonitrile typically involves the reaction of 5-chloro-2-nitrobenzonitrile with dimethylamine. The nitro group is reduced to an amino group, which then reacts with dimethylamine to form the desired product. The reaction conditions often include the use of a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(dimethylamino)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The dimethylamino group can be oxidized to form N-oxides or reduced to form primary amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the nitrile group can be used to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products include various substituted benzonitriles.
Oxidation: Products include N-oxides.
Reduction: Products include primary amines.
Scientific Research Applications
5-Chloro-2-(dimethylamino)benzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(dimethylamino)benzonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to exert its effects. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can form coordination complexes with metal ions.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-aminobenzonitrile: Similar structure but lacks the dimethylamino group.
2-(Dimethylamino)benzonitrile: Similar structure but lacks the chlorine atom.
5-Bromo-2-(dimethylamino)benzonitrile: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
5-Chloro-2-(dimethylamino)benzonitrile is unique due to the presence of both the chlorine and dimethylamino groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
5-chloro-2-(dimethylamino)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-12(2)9-4-3-8(10)5-7(9)6-11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDPWDBCKIOZPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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